molecular formula C18H19ClN2O5S B5753751 N-(4-chlorophenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide

N-(4-chlorophenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide

Cat. No. B5753751
M. Wt: 410.9 g/mol
InChI Key: AVWCHIGZUQOUQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide, also known as CMCBS, is a sulfonamide derivative that has been extensively studied for its potential applications in scientific research. This compound is particularly interesting due to its ability to selectively inhibit carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in many types of cancer cells.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide involves the inhibition of CA IX, which is involved in regulating pH balance in cancer cells. By inhibiting CA IX, N-(4-chlorophenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide disrupts the pH balance in cancer cells, leading to reduced cell proliferation and increased cell death.
Biochemical and Physiological Effects
N-(4-chlorophenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide has been shown to have minimal toxicity and side effects in animal models, making it a promising candidate for further development as a cancer therapy. Additionally, N-(4-chlorophenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide has been shown to have anti-inflammatory effects and may have potential applications in treating other diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

The advantages of using N-(4-chlorophenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide in lab experiments include its high selectivity for CA IX, its minimal toxicity and side effects, and its potential applications in cancer imaging and diagnosis. However, the limitations of using N-(4-chlorophenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide include its relatively low solubility in aqueous solutions and its potential for off-target effects on other carbonic anhydrase isoforms.

Future Directions

For research on N-(4-chlorophenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide include further optimization of its synthesis method, development of more potent and selective analogs, and exploration of its potential applications in combination with other cancer therapies. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-chlorophenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide and its potential off-target effects on other carbonic anhydrase isoforms.

Synthesis Methods

The synthesis of N-(4-chlorophenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide involves the reaction between 4-chloroaniline and 4-methoxy-3-nitrobenzenesulfonyl chloride in the presence of triethylamine. The resulting intermediate is then reacted with morpholine and triethylamine to yield N-(4-chlorophenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide. This synthesis method has been optimized to yield high purity and high yield of N-(4-chlorophenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide.

Scientific Research Applications

N-(4-chlorophenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide has been extensively studied for its potential applications in cancer research. Due to its ability to selectively inhibit CA IX, N-(4-chlorophenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide has been shown to reduce tumor growth and metastasis in various animal models of cancer. Additionally, N-(4-chlorophenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide has been studied for its potential applications in imaging and diagnosis of cancer, as CA IX is a biomarker for many types of cancer.

properties

IUPAC Name

N-(4-chlorophenyl)-4-methoxy-3-(morpholine-4-carbonyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O5S/c1-25-17-7-6-15(12-16(17)18(22)21-8-10-26-11-9-21)27(23,24)20-14-4-2-13(19)3-5-14/h2-7,12,20H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVWCHIGZUQOUQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)Cl)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-4-methoxy-3-(morpholin-4-ylcarbonyl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.